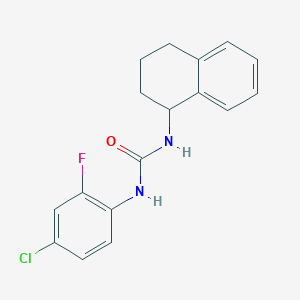
N-(4-chloro-2-fluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, commonly known as TAK-385, is a selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It is a promising compound in the field of reproductive medicine, with potential applications in the treatment of hormone-dependent cancers and infertility.
Mecanismo De Acción
TAK-385 exerts its pharmacological effects by binding to and blocking the N-(4-chloro-2-fluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea receptor, which is located in the pituitary gland. This leads to a decrease in the secretion of LH and FSH, which in turn reduces the production of sex hormones such as estrogen and testosterone.
Biochemical and Physiological Effects:
TAK-385 has been shown to have potent and long-lasting effects on the reproductive system. In preclinical studies, it has been shown to effectively suppress LH and FSH secretion for up to 24 hours after a single dose. This makes it a promising candidate for the development of long-acting contraceptive methods.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-385 is its high selectivity for the N-(4-chloro-2-fluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea receptor, which reduces the risk of off-target effects. However, its potency and long-lasting effects can also pose challenges in terms of dosing and administration. In addition, more research is needed to fully understand its pharmacokinetics and safety profile.
Direcciones Futuras
There are several potential future directions for the development of TAK-385. One area of interest is its potential use in the treatment of hormone-dependent cancers, either as a monotherapy or in combination with other treatments. Another area of interest is its potential use as a long-acting contraceptive method, which could provide a more convenient and effective alternative to existing methods. Finally, further research is needed to fully understand the pharmacological effects and safety profile of TAK-385, particularly in the context of long-term use.
Aplicaciones Científicas De Investigación
TAK-385 has been extensively studied for its potential applications in reproductive medicine. It has been shown to effectively suppress the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for the regulation of the menstrual cycle and the production of sex hormones. This makes TAK-385 a promising candidate for the treatment of hormone-dependent cancers such as breast and prostate cancer.
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-12-8-9-16(14(19)10-12)21-17(22)20-15-7-3-5-11-4-1-2-6-13(11)15/h1-2,4,6,8-10,15H,3,5,7H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHFGQQETYFDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



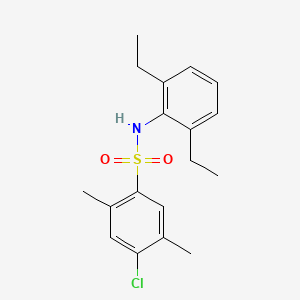
![N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286767.png)
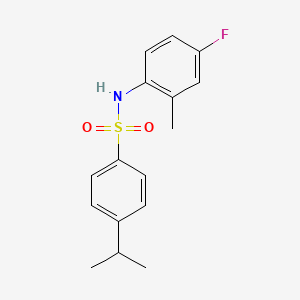
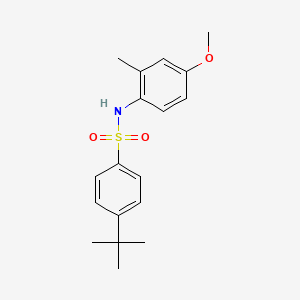
![2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4286791.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-ethylphenyl)-1-piperazinecarbothioamide](/img/structure/B4286792.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4286795.png)
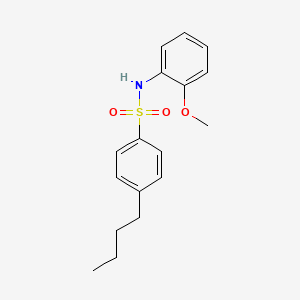


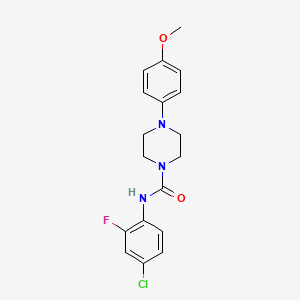
![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4286843.png)
![N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286846.png)
![N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286849.png)